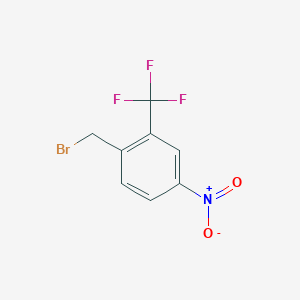

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKRVPVMHIHVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676600 | |

| Record name | 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694499-22-4 | |

| Record name | 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene CAS number and properties

An In-depth Technical Guide to 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key halogenated aromatic intermediate. It details the compound's critical physicochemical properties, identification parameters, and established synthesis methodologies. The document elucidates its chemical reactivity and significant role as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and material science sectors. Furthermore, it covers essential analytical characterization techniques and provides crucial safety, handling, and storage protocols for laboratory and industrial settings. This whitepaper is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this compound's characteristics and applications.

Introduction to a Key Synthetic Intermediate

This compound is a highly functionalized aromatic compound distinguished by the presence of three key chemical moieties on a benzene ring: a reactive bromomethyl group, a strong electron-withdrawing nitro group, and a lipophilic trifluoromethyl group.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile intermediate in advanced organic synthesis.[1] Its structure allows for a wide range of chemical transformations, positioning it as a critical building block in the development of novel pharmaceuticals and advanced materials.[1] The interplay between the electrophilic nature of the aromatic ring, influenced by the nitro and trifluoromethyl groups, and the nucleophilic substitution-ready bromomethyl group, is central to its utility in constructing complex molecular architectures.[1]

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its effective use in research and development. The compound's key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 694499-22-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [1][2][3][4][5] |

| Molecular Weight | 284.03 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Nitro-2-(trifluoromethyl)benzyl bromide, 2-(bromomethyl)-5-nitrobenzotrifluoride | [5] |

| Appearance | Solid | [5] |

| Boiling Point | 276.2 ± 35.0 °C (Predicted) | [3] |

| InChI | InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11,12)/h1-3H,4H2 | [1][2] |

| InChI Key | UOKRVPVMHIHVQM-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(F)(F)F)CBr | [1][2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several strategic routes, leveraging common reactions in organic chemistry. The choice of method often depends on the availability of starting materials and the desired scale of production.

Key Synthesis Pathways

Several methods are commonly employed for the synthesis of this compound:[1]

-

Nitration of a Trifluoromethylated Precursor : A primary route involves the nitration of 1-(bromomethyl)-2-(trifluoromethyl)benzene. This electrophilic aromatic substitution is typically carried out using a potent nitrating mixture, such as concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Bromination of a Nitro Precursor : An alternative pathway starts with 4-nitro-2-(trifluoromethyl)toluene. The benzylic methyl group can be selectively brominated using a radical initiator. A common and effective method is the Wohl-Ziegler bromination, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light. This reaction proceeds via a free-radical chain mechanism at the benzylic position, which is stabilized by the aromatic ring.

-

Direct Halogenation : Direct halogenation methods using N-bromosuccinimide with light or heat can also be utilized to synthesize the target compound.[1]

Caption: Key synthetic routes to the target compound.

Role as a Versatile Synthetic Building Block

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules.[1] The bromomethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in drug development and material science.

-

Pharmaceutical Synthesis : This compound is a critical building block for introducing the 4-nitro-2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.[1] This is commonly achieved through Williamson ether synthesis (with alcohols or phenols), alkylation of amines, or formation of carbon-carbon bonds with carbanions. The nitro group itself can be a pharmacophore or can be readily reduced to an amine, providing another point for diversification and further chemical modification.[1]

-

Material Science : The unique electronic properties conferred by the nitro and trifluoromethyl groups make this compound and its derivatives of interest in the development of new materials, such as specialty polymers or coatings.[1]

Caption: Versatility in synthesizing diverse chemical classes.

Analytical Characterization

Confirmation of the identity and purity of this compound is crucial and is typically achieved using a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the bromomethyl (-CH₂Br) group, typically in the range of 4.5-5.0 ppm. The aromatic protons will appear as a complex multiplet further downfield, influenced by the substitution pattern.

-

¹³C NMR : The carbon spectrum will show distinct signals for the benzylic carbon, the aromatic carbons, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).

-

¹⁹F NMR : A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group.[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A peak corresponding to the C-Br stretch would also be present at lower wavenumbers.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[7]

Safety, Handling, and Storage

Due to its reactive nature, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification : While specific GHS classifications for this exact compound are not consistently available, analogous structures like 1-(bromomethyl)-4-(trifluoromethyl)benzene are classified as corrosive and can cause severe skin burns and eye damage.[8][9][10] It should be treated as a hazardous substance. It is also likely a lachrymator (tear-inducing).

-

Handling :

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[11]

-

Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[8][12]

-

Wash hands thoroughly after handling.[11]

-

-

Storage :

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[8]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic organic chemistry. Its trifunctional nature provides multiple avenues for chemical modification, making it an invaluable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the creation of novel and high-value chemical entities.

References

- 1. Buy this compound | 694499-22-4 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound CAS#: 694499-22-4 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. This compound(694499-22-4)FT-IR [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 402-49-3 Name: 1-(bromomethyl)-4-(trifluoromethyl)benzene [xixisys.com]

- 10. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene molecular weight and formula

An In-Depth Technical Guide to 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, reactivity, synthesis protocols, and strategic applications, grounding all claims in authoritative data.

Core Molecular Profile and Physicochemical Properties

This compound is a halogenated aromatic compound distinguished by a unique substitution pattern that imparts significant reactivity and utility as a chemical building block.[1] The benzene ring is functionalized with three distinct groups: a bromomethyl group, a nitro group, and a trifluoromethyl group, located at positions 1, 4, and 2, respectively.[1] This specific arrangement is crucial to its chemical behavior.

The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are potent electron-withdrawing groups. Their combined inductive and resonance effects significantly reduce the electron density of the aromatic ring.[1] This electronic characteristic governs the molecule's reactivity in electrophilic aromatic substitution reactions and influences the properties of adjacent functional groups. The bromomethyl (-CH₂Br) group provides a highly reactive site for nucleophilic substitution, as the bromine atom is an excellent leaving group.

A summary of its core identifiers and properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrF₃NO₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 284.03 g/mol | [1][2][3][4][5] |

| CAS Number | 694499-22-4 | [1][2][3][4][5] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Nitro-2-(trifluoromethyl)benzyl bromide, 2-(bromomethyl)-5-nitrobenzotrifluoride | [3] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the distinct reactivity of its functional groups. The interplay between the reactive benzylic bromide and the electron-deficient aromatic ring allows for a diverse range of chemical transformations.

Nucleophilic Substitution at the Benzylic Carbon

The primary reaction pathway exploited in synthesis is the nucleophilic substitution of the bromide ion from the bromomethyl group. The stability of the resulting benzylic carbocation intermediate, coupled with the excellent leaving group ability of bromide, makes this position highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This reaction is fundamental to its use as a building block for introducing the 4-nitro-2-(trifluoromethyl)benzyl moiety into larger, more complex molecules.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder (Fe) in acidic medium. This transformation is a cornerstone of many synthetic strategies, as it unmasks a nucleophilic and synthetically versatile amino group, enabling further derivatization through amide bond formation, diazotization, or other amine-specific reactions.

Electrophilic Aromatic Substitution

While the benzene ring is strongly deactivated by the nitro and trifluoromethyl groups, forcing conditions can potentially allow for further electrophilic aromatic substitution. The directing effects of the existing substituents would need to be carefully considered for any such transformation.

The logical flow of its synthetic utility is depicted in the workflow diagram below.

Caption: Synthetic utility workflow of the title compound.

Strategic Synthesis Protocols

Several synthetic routes can produce this compound. The choice of method often depends on the availability and cost of the starting materials.

Protocol: Nitration of a Brominated Precursor

This common approach involves the nitration of a suitable brominated and trifluoromethylated toluene derivative.

Workflow:

-

Starting Material: 1-Bromo-2-(trifluoromethyl)benzene.

-

Reaction: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

-

Intermediate: 1-Bromo-4-nitro-2-(trifluoromethyl)benzene.

-

Reaction: Radical bromination of the methyl group, often using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light.

-

Final Product: this compound.

A patent describes a multi-step synthesis starting from m-trifluoromethylphenyl chloride, which involves nitration, ammonification, bromination, and finally a deamination reaction to yield a related isomer, 4-bromo-2-nitro trifluoromethyl benzene, highlighting the modularity of these synthetic steps.[8]

Protocol: Bromination of a Nitrated Precursor

An alternative strategy begins with the corresponding nitrated toluene compound.

-

Starting Material: 4-Nitro-2-(trifluoromethyl)toluene.

-

Reaction: Free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) and a light source or radical initiator.

-

Product: this compound.

Causality in Protocol Choice: The selection between these primary routes is dictated by precursor availability. The bromination of a benzylic methyl group is a well-established and reliable reaction. The critical step is often the regioselective nitration, which must be controlled to achieve the desired 4-nitro isomer in high yield. The strong directing effects of the existing substituents on the ring are paramount in this step.

Applications in Drug Discovery and Development

The trifluoromethyl group is a highly valued substituent in medicinal chemistry. Its introduction into a drug candidate can significantly enhance metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electronic properties.[9] Consequently, trifluoromethylated building blocks like this compound are of great interest.

This compound serves as a critical intermediate for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs). For instance, its derivatives have been explored in the development of anti-prostate cancer agents, where the core structure is used to build molecules that target specific biological pathways.[10] The dual reactivity allows medicinal chemists to first attach the benzyl fragment to a core scaffold via nucleophilic substitution and subsequently modify the nitro group to fine-tune pharmacological properties.

The logical relationship for its application in drug discovery is visualized below.

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

As a reactive benzylic bromide, this compound requires careful handling to ensure laboratory safety.

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[11][12] Inhalation of dust or vapors may cause respiratory irritation.[11][13]

-

Handling: Use only within a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11][14] Avoid dust formation and accumulation.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] Keep away from incompatible materials, heat, and sources of ignition.[14]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[11][14] If inhaled, move the victim to fresh air.[14] If ingested, do NOT induce vomiting and call a physician immediately.[14]

Conclusion

This compound is a synthetically valuable intermediate whose utility is defined by its distinct functional groups. The reactive benzylic bromide allows for its incorporation into larger molecular frameworks, while the electron-withdrawing nitro and trifluoromethyl groups confer important electronic properties that are highly desirable in modern drug design. A thorough understanding of its reactivity, synthesis, and handling is essential for any researcher or scientist aiming to leverage this potent building block for the creation of novel chemical entities.

References

- 1. Buy this compound | 694499-22-4 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound [cymitquimica.com]

- 4. This compound | 694499-22-4 [chemicalbook.com]

- 5. synchem.de [synchem.de]

- 6. labshake.com [labshake.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. angenechemical.com [angenechemical.com]

- 12. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(bromomethyl)-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(bromomethyl)-5-nitrobenzotrifluoride, a key intermediate in the development of various pharmaceuticals and functional materials. The document details a robust two-step synthetic pathway, commencing with the nitration of 2-methylbenzotrifluoride, followed by a selective free-radical bromination of the benzylic position. Each synthetic step is accompanied by a detailed experimental protocol, causality behind procedural choices, and an analysis of the reaction mechanism. The guide culminates in a thorough characterization of the final product, offering predicted spectroscopic data based on analogous compounds and foundational chemical principles. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable preparation and validation of this important building block.

Introduction: The Significance of 2-(bromomethyl)-5-nitrobenzotrifluoride

2-(bromomethyl)-5-nitrobenzotrifluoride is a trifunctional aromatic compound of significant interest in contemporary organic synthesis. Its molecular architecture, featuring a trifluoromethyl group, a nitro functionality, and a reactive bromomethyl moiety, makes it a versatile precursor for a diverse array of complex molecules. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro group serves as a versatile handle for further chemical transformations, most notably its reduction to an amine, which opens pathways to a wide range of amide, sulfonamide, and urea derivatives. The bromomethyl group is a potent electrophile, ideal for the introduction of the substituted benzyl scaffold via nucleophilic substitution reactions. This trifecta of reactivity positions 2-(bromomethyl)-5-nitrobenzotrifluoride as a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.

Synthetic Pathway: A Two-Step Approach

The synthesis of 2-(bromomethyl)-5-nitrobenzotrifluoride is most efficiently achieved through a two-step sequence starting from commercially available 2-methylbenzotrifluoride. This strategy involves an initial electrophilic aromatic substitution to introduce the nitro group, followed by a selective free-radical bromination at the benzylic position.

Caption: Synthetic workflow for 2-(bromomethyl)-5-nitrobenzotrifluoride.

Step 1: Nitration of 2-Methylbenzotrifluoride

The initial step involves the nitration of 2-methylbenzotrifluoride to yield 2-methyl-5-nitrobenzotrifluoride. This is a classic electrophilic aromatic substitution reaction.

Reaction Scheme:

Causality and Experimental Choices:

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is employed as the nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Regioselectivity: The trifluoromethyl group (-CF₃) is a meta-directing deactivator, while the methyl group (-CH₃) is an ortho, para-directing activator. In this case, the directing effects are synergistic, favoring substitution at the position para to the methyl group and meta to the trifluoromethyl group, which is the 5-position.

-

Temperature Control: The reaction is exothermic and must be carefully controlled to prevent over-nitration and side reactions. The reaction is typically carried out at a low temperature (e.g., 0-10 °C) to ensure selectivity and safety.

Experimental Protocol:

-

To a stirred solution of 2-methylbenzotrifluoride (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water until the washings are neutral and then dried under vacuum to afford 2-methyl-5-nitrobenzotrifluoride.

Step 2: Benzylic Bromination of 2-Methyl-5-nitrobenzotrifluoride

The second step is a free-radical bromination of the methyl group of 2-methyl-5-nitrobenzotrifluoride to furnish the desired product, 2-(bromomethyl)-5-nitrobenzotrifluoride.

Reaction Scheme:

Causality and Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[1][2][3] It provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.

-

Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction.[4] Light (from a sunlamp or a high-wattage tungsten lamp) can also be used to promote the homolytic cleavage of the N-Br bond in NBS.

-

Solvent: A non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is typically used to prevent the formation of ionic intermediates that could lead to competing electrophilic aromatic substitution.

-

Reaction Control: The reaction is sensitive to conditions. Over-bromination to form the dibromomethyl derivative is a potential side reaction and can be minimized by using a slight excess of the starting material or by carefully monitoring the reaction progress and stopping it once the starting material is consumed.[4]

Experimental Protocol:

-

A mixture of 2-methyl-5-nitrobenzotrifluoride (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN in anhydrous carbon tetrachloride is heated to reflux under a nitrogen atmosphere.

-

The reaction is irradiated with a 250W sunlamp for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford 2-(bromomethyl)-5-nitrobenzotrifluoride.

Characterization of 2-(bromomethyl)-5-nitrobenzotrifluoride

Thorough characterization of the synthesized 2-(bromomethyl)-5-nitrobenzotrifluoride is crucial to confirm its identity and purity. The following section details the expected analytical data.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₅BrF₃NO₂ |

| Molecular Weight | 284.03 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | Expected to be in the range of 50-70 °C |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Bromomethyl Protons (-CH₂Br): A singlet in the region of δ 4.5-4.8 ppm . The downfield shift from a typical methyl group is due to the deshielding effect of the adjacent bromine atom. For comparison, the benzylic protons of benzyl bromide appear at δ 4.45 ppm.[5]

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct signals in the region of δ 7.5-8.5 ppm . The electron-withdrawing effects of the nitro and trifluoromethyl groups will shift these protons downfield. The proton ortho to the nitro group is expected to be the most downfield.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Bromomethyl Carbon (-CH₂Br): A signal in the region of δ 30-35 ppm . For comparison, the benzylic carbon of benzyl bromide appears at δ 33.7 ppm.[5]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm ). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons attached to the nitro and bromomethyl groups will also be identifiable.

-

Trifluoromethyl Carbon (-CF₃): A quartet in the region of δ 120-125 ppm with a large coupling constant (¹JCF ≈ 270-280 Hz).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

Nitro Group (NO₂): Strong, sharp absorption bands around 1530-1550 cm⁻¹ (asymmetric stretching) and 1340-1360 cm⁻¹ (symmetric stretching).

-

C-F Bonds: Strong absorption bands in the region of 1100-1300 cm⁻¹ .

-

C-Br Bond: A moderate absorption band around 600-700 cm⁻¹ .

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ .

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹ .

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.

-

Molecular Ion (M⁺): The mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 283 and 285 , corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: A prominent fragment will be observed at m/z 204 , corresponding to the loss of a bromine radical ([M-Br]⁺). Another significant fragment at m/z 158 would correspond to the further loss of a nitro group ([M-Br-NO₂]⁺).

Safety Considerations

-

2-Methylbenzotrifluoride: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

-

Nitric and Sulfuric Acids: Highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Bromosuccinimide: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Use in a well-ventilated fume hood and avoid exposure.

-

2-(bromomethyl)-5-nitrobenzotrifluoride: As a benzyl bromide derivative, it is expected to be a lachrymator and an irritant. Handle with appropriate PPE in a fume hood.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of 2-(bromomethyl)-5-nitrobenzotrifluoride. The two-step process, involving nitration followed by benzylic bromination, provides a practical approach for obtaining this versatile intermediate. The detailed experimental protocols and the discussion of the underlying chemical principles are intended to empower researchers to confidently synthesize and characterize this compound. The predicted characterization data serves as a valuable reference for the validation of the final product. The strategic importance of 2-(bromomethyl)-5-nitrobenzotrifluoride as a building block in medicinal chemistry and materials science underscores the value of a robust and well-documented synthetic methodology.

References

A Comprehensive Spectroscopic Guide to 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene for Advanced Research

Abstract

This technical guide provides an in-depth analysis of the spectral data for 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a simple presentation of data, this guide delves into the causal relationships between the molecular structure and the observed spectral features, providing field-proven insights into experimental design, data acquisition, and interpretation. By establishing a framework of self-validating protocols and citing authoritative sources, this guide aims to be an essential resource for the robust characterization of this and structurally related molecules.

Introduction: The Significance of Spectroscopic Characterization

This compound (CAS 694499-22-4) is a highly functionalized aromatic compound with a molecular formula of C₈H₅BrF₃NO₂ and a molecular weight of 284.03 g/mol .[1][2][3][4] Its utility as a building block in organic synthesis stems from the presence of three distinct and reactive moieties: a bromomethyl group, a nitro group, and a trifluoromethyl group. The interplay of the electronic effects of these substituents on the benzene ring makes a thorough spectroscopic characterization not only essential for confirming its identity and purity but also for predicting its reactivity in subsequent chemical transformations. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing a detailed interpretation of its key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and benzylic regions. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂Br |

| ~ 7.8 - 8.0 | Multiplet | 1H | Ar-H |

| ~ 8.2 - 8.4 | Multiplet | 1H | Ar-H |

| ~ 8.5 - 8.7 | Multiplet | 1H | Ar-H |

Interpretation:

-

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet in the downfield region (~4.8-5.0 ppm). The deshielding is due to the inductive effect of the adjacent bromine atom and the aromatic ring.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. Their chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the nitro and trifluoromethyl groups.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Logical Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in C-F coupling, which can be a useful diagnostic tool.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Description |

| ~ 30 - 35 | -CH₂Br |

| ~ 120 - 125 (quartet) | -CF₃ |

| ~ 125 - 150 | Aromatic carbons |

Interpretation:

-

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the aliphatic region, shifted downfield by the attached bromine.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Aromatic Carbons: The six aromatic carbons will appear in the region of 125-150 ppm. The specific chemical shifts will be influenced by the attached substituents. The carbon attached to the trifluoromethyl group will also show coupling to the fluorine atoms.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition parameters:

-

Spectral Width: Set to cover a wider range, typically 0-200 ppm.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Proton Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets for each unique carbon (except for the CF₃ carbon, which will remain a quartet).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1290 | Strong | Symmetric NO₂ stretch |

| 1350 - 1150 | Strong | C-F stretch |

| 1200 - 1000 | Medium-Strong | C-Br stretch |

Interpretation:

-

Nitro Group (NO₂): The most prominent features in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

-

Trifluoromethyl Group (CF₃): The C-F stretching vibrations will result in strong absorption bands in the fingerprint region.

-

Aromatic Ring: The characteristic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.

-

Bromomethyl Group (-CH₂Br): The C-Br stretch will be present in the lower frequency region of the spectrum.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 283/285 | Molecular ion peak ([M]⁺ and [M+2]⁺) |

| 204 | Loss of Br radical |

| 158 | Loss of Br and NO₂ |

Interpretation:

-

Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: The most likely initial fragmentation will be the loss of the bromine radical, followed by subsequent losses of other functional groups such as the nitro group.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent, into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Structural Fragmentation Pathway:

Caption: Predicted Fragmentation Pathway.

Conclusion: A Unified Spectroscopic Picture

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and self-validating characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they confirm the identity, purity, and key structural features of this important synthetic intermediate. The protocols and interpretive frameworks presented in this guide are designed to be broadly applicable to the analysis of complex organic molecules, empowering researchers to proceed with confidence in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of 4-Nitro-2-(trifluoromethyl)benzyl bromide in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-Nitro-2-(trifluoromethyl)benzyl bromide, a key reagent in synthetic organic chemistry and drug discovery. Given the limited availability of public domain quantitative solubility data for this specific compound, this document synthesizes theoretical principles with a robust, field-proven experimental protocol to empower researchers in making informed decisions for their experimental designs.

Introduction to 4-Nitro-2-(trifluoromethyl)benzyl bromide

4-Nitro-2-(trifluoromethyl)benzyl bromide, with CAS Number 694499-22-4, is a substituted aromatic compound featuring a benzyl bromide moiety, a nitro group, and a trifluoromethyl group.[1] Its chemical structure (C₈H₅BrF₃NO₂) dictates its reactivity and physical properties, including its solubility. The presence of the reactive benzyl bromide group makes it a valuable electrophile for introducing the 4-nitro-2-(trifluoromethyl)benzyl group into various molecules, a common strategy in the synthesis of complex organic compounds and active pharmaceutical ingredients. Understanding its solubility is paramount for reaction setup, purification, and formulation development.

Theoretical Considerations for Solubility: A "Like Dissolves Like" Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] The molecular structure of 4-Nitro-2-(trifluoromethyl)benzyl bromide possesses distinct features that influence its polarity and, consequently, its solubility profile:

-

Aromatic Ring: The benzene ring is inherently non-polar.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group, contributing to a decrease in polarity.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that can participate in dipole-dipole interactions, increasing the molecule's polarity.

-

Benzyl Bromide Moiety (-CH₂Br): The C-Br bond is polar, but the overall contribution to polarity is moderate.

The interplay of these functional groups results in a molecule of intermediate polarity. It is expected to be more soluble in solvents that can engage in dipole-dipole interactions and have a moderate dielectric constant. It is unlikely to be highly soluble in very non-polar solvents like hexanes or highly polar, protic solvents like water, where it cannot effectively participate in hydrogen bonding.

Predicted Solubility Profile of 4-Nitro-2-(trifluoromethyl)benzyl bromide

Based on the theoretical analysis of its molecular structure, the following table provides a predicted qualitative solubility profile in common laboratory solvents. It is crucial to note that these are estimations and should be confirmed experimentally.

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |

| Water | H₂O | Highly Polar Protic | Insoluble | The large non-polar aromatic and trifluoromethyl groups outweigh the polar nitro group, and the molecule cannot effectively hydrogen bond with water. |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | The polarity is a reasonable match, but the lack of strong hydrogen bonding limits high solubility. |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, with slightly better solubility expected due to the increased non-polar character of the solvent. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | The polarity and ability to engage in dipole-dipole interactions make it a good solvent candidate. |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | A common solvent for organic reactions with a polarity that should be compatible with the solute. |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderately Polar Aprotic | Very Soluble | The polarity of DCM is well-suited for dissolving molecules with a mix of polar and non-polar features. |

| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar Aprotic | Very Soluble | The ether functionality and cyclic structure provide a good balance of polarity for dissolution. |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar Aprotic | Soluble | A versatile solvent with moderate polarity that should effectively solvate the molecule. |

| Toluene | C₇H₈ | Non-polar Aprotic | Moderately Soluble | The aromatic nature of toluene will interact favorably with the benzene ring of the solute. |

| Hexanes | C₆H₁₄ | Non-polar Aprotic | Insoluble to Sparingly Soluble | The significant difference in polarity will likely result in poor solubility. |

| Dimethylformamide (DMF) | C₃H₇NO | Highly Polar Aprotic | Very Soluble | The high polarity and aprotic nature of DMF make it a powerful solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Highly Polar Aprotic | Very Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving many organic molecules. |

Standardized Experimental Protocol for Qualitative Solubility Determination

This protocol outlines a systematic approach to determine the qualitative solubility of 4-Nitro-2-(trifluoromethyl)benzyl bromide in various solvents. The procedure is designed to be self-validating by starting with small quantities and observing clear endpoints.[3][4]

4.1. Materials and Equipment

-

4-Nitro-2-(trifluoromethyl)benzyl bromide (solid)

-

Selected solvents (high purity)

-

Small test tubes or vials (e.g., 13x100 mm) with caps

-

Spatula

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

4.2. Experimental Workflow

The following diagram illustrates the decision-making process for classifying the solubility of the compound in a given solvent.

Caption: Experimental workflow for qualitative solubility determination.

4.3. Step-by-Step Procedure

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Aliquoting the Solute: Into each test tube, weigh approximately 5 mg of 4-Nitro-2-(trifluoromethyl)benzyl bromide.

-

Initial Solvent Addition: Add 0.1 mL of the respective solvent to each test tube.

-

Mixing: Cap the test tubes securely and vortex each sample for 30 seconds to ensure thorough mixing.

-

Initial Observation: Visually inspect each tube against a contrasting background.

-

If the solid has completely dissolved to form a clear solution, the compound is soluble .

-

If a significant amount of solid remains, the compound is likely insoluble .

-

If some solid has dissolved but undissolved particles remain, proceed to the next step.

-

-

Incremental Solvent Addition: For samples that are not fully dissolved, add the solvent in 0.1 mL increments, vortexing for 30 seconds after each addition, up to a total volume of 1 mL.

-

Final Observation: After reaching a total solvent volume of 1 mL and vortexing, observe the samples again.

-

If the solid is now completely dissolved, the compound is soluble .

-

If some solid remains but it is noticeably less than the initial amount, the compound is partially soluble .

-

If the amount of solid appears unchanged, the compound is insoluble .

-

-

Record Results: Meticulously record the observations for each solvent in a laboratory notebook.

Safety and Handling Precautions

4-Nitro-2-(trifluoromethyl)benzyl bromide is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated chemical fume hood.[1]

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Respiratory Irritant: May cause respiratory irritation.[1]

-

Lachrymator: Can cause tearing.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[1]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. Consider additional protective clothing for larger quantities.

Handling:

-

Avoid inhalation of dust or vapors.[1]

-

Prevent contact with skin and eyes.[1]

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as alcohols, amines, bases, and oxidizing agents.[1]

Discussion and Interpretation of Results

The experimentally determined solubility profile will provide invaluable guidance for various laboratory applications:

-

Reaction Solvent Selection: Choosing a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields.

-

Crystallization and Purification: The solubility data will inform the choice of solvent systems for recrystallization, where the compound should be soluble in the hot solvent and insoluble in the cold solvent.

-

Chromatography: Understanding the solubility in different solvents is key to selecting an appropriate mobile phase for chromatographic purification techniques like column chromatography or HPLC.

-

Drug Development: For researchers in drug development, solubility is a critical parameter that influences bioavailability and formulation strategies.

By systematically applying the protocol described in this guide, researchers can confidently establish a reliable solubility profile for 4-Nitro-2-(trifluoromethyl)benzyl bromide, enabling more efficient and successful experimental outcomes.

References

A Senior Application Scientist's Guide to the Procurement and Application of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

This technical guide serves as an essential resource for researchers, scientists, and drug development professionals on the strategic sourcing, safe handling, and practical application of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene. As a key building block in modern synthetic chemistry, its unique trifunctionalized structure offers a versatile platform for creating complex molecular architectures. This document provides field-proven insights into its procurement, properties, and reactivity, ensuring both scientific integrity and operational safety.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No. 694499-22-4) is a substituted toluene derivative whose value lies in the specific arrangement and reactivity of its functional groups.[1] The molecule features:

-

A bromomethyl group (-CH₂Br), which serves as a highly reactive site for nucleophilic substitution, enabling the facile introduction of the benzyl moiety into various substrates.[2]

-

An electron-withdrawing nitro group (-NO₂) at the para position, which modulates the electronic properties of the aromatic ring.

-

An electron-withdrawing trifluoromethyl group (-CF₃) at the ortho position, a moiety prized in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3]

This unique combination makes it a valuable intermediate for the synthesis of pharmaceuticals and advanced materials.[1] A summary of its key properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 694499-22-4 | [4][5][6][7] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [4][5][8] |

| Molecular Weight | 284.03 g/mol | [8][9][10] |

| Appearance | Solid | [8] |

| Purity | Typically ≥95% | [8][10] |

| Synonyms | 4-Nitro-2-(trifluoromethyl)benzyl bromide, 2-(Bromomethyl)-5-nitrobenzotrifluoride | [5][8] |

| Storage | 2-8°C Refrigerator, dry, well-ventilated place | [4][5] |

Commercial Sourcing and Procurement Strategy

The acquisition of high-purity starting materials is a critical, self-validating step in any research endeavor. The procurement of this compound requires careful consideration of supplier reputation, available purity, and documentation.

Representative Commercial Suppliers

This compound is available from a variety of chemical suppliers catering to both research and commercial scales. The following table lists several vendors, highlighting the typical range of available quantities.

| Supplier | Available Quantities |

| CymitQuimica | 50mg, 100mg, 250mg, 1g, 5g |

| Ivy Fine Chemicals | 250mg, 1g, Bulk/Commercial |

| Pharmaffiliates | Research quantities available upon inquiry |

| BeiJing Hwrk Chemicals Ltd. | Available upon inquiry |

| Jinan Trio PharmaTech Co., Ltd. | Available upon inquiry |

| Synchem | Available upon inquiry |

This list is representative and not exhaustive. Researchers should conduct their own due diligence.

Procurement Workflow: A Logical Approach

A systematic approach to procurement ensures that the acquired material meets the stringent requirements of the planned experiments. The workflow involves defining needs, vetting suppliers, and verifying the material upon receipt.

Caption: A logical workflow for the procurement and verification of specialty chemicals.

Synthesis Overview and Impurity Profile

Understanding the synthetic origin of a purchased chemical is paramount for anticipating potential impurities. Several methods exist for synthesizing this compound. A common approach involves the nitration of a brominated precursor.[1][11] For instance, the nitration of 1-bromo-2-(trifluoromethyl)benzene can yield the related compound 1-Bromo-4-nitro-2-(trifluoromethyl)benzene.[11] A plausible route to the title compound involves the radical bromination of 4-nitro-2-(trifluoromethyl)toluene.

Caption: Plausible synthesis route for this compound.

Causality Behind Impurities: The choice of synthesis route dictates the impurity profile. Incomplete bromination may leave residual starting material (4-nitro-2-(trifluoromethyl)toluene). Conversely, over-bromination could result in dibrominated species. Positional isomers from the nitration step are also a possibility. Therefore, independent analytical verification of purity is a non-negotiable step for any rigorous scientific study.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this reagent is dominated by the high reactivity of the benzylic bromide. This group is an excellent electrophile, readily undergoing nucleophilic substitution (typically via an Sₙ2 mechanism) with a wide range of nucleophiles such as amines, phenols, and thiols. This allows for the strategic incorporation of the 4-nitro-2-(trifluoromethyl)benzyl scaffold into larger molecules, a common tactic in the development of new therapeutic agents.[1]

Caption: Primary reactivity of the title compound via nucleophilic substitution.

This reactivity makes it an indispensable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.

Safety, Handling, and Storage Protocols

As with any reactive chemical, adherence to strict safety protocols is mandatory. This compound is classified as a corrosive solid and requires careful handling to prevent contact and inhalation.[12]

Detailed Handling and PPE Protocol

-

Engineering Controls : All handling operations must be conducted within a certified chemical fume hood to ensure adequate ventilation.[12]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12][13] A face shield is also recommended.[13]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[12] Gloves must be inspected prior to use and disposed of properly after.[13]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[12]

-

-

Handling Practices :

Storage and Disposal

-

Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.[5][12] Store in a designated corrosives area away from incompatible materials, heat, sparks, and flame.[12]

-

Disposal : Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[12] Do not empty into drains.[12]

Analytical Characterization

Upon receipt from a commercial supplier, it is best practice to perform in-house analytical testing to confirm the identity and purity of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and a singlet for the benzylic methylene (-CH₂) protons.[14][15]

-

Mass Spectrometry (MS) : Techniques like GC-MS can confirm the molecular weight and provide information on fragmentation patterns, which is crucial for identity confirmation.[15][16] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.[16]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for assessing the purity of the compound and identifying any non-volatile impurities.[15]

By synthesizing information from commercial datasheets, safety protocols, and analytical chemistry principles, researchers can confidently and safely procure and utilize this compound as a cornerstone of their synthetic endeavors.

References

- 1. Buy this compound | 694499-22-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 694499-22-4 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound [cymitquimica.com]

- 9. 1-(Bromomethyl)-2-(trifluoromethyl)-4-nitrobenzene , 98% , 694499-22-4 - CookeChem [cookechem.com]

- 10. synchem.de [synchem.de]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Elusive Identity of 2-(Bromomethyl)-5-nitrobenzotrifluoride: A Literature Review Reveals a Case of Mistaken Identity

An extensive review of scientific literature and chemical databases for the applications of 2-(bromomethyl)-5-nitrobenzotrifluoride has revealed a significant lack of specific information on this compound. The available data predominantly pertains to its structural isomer, 2-bromo-5-nitrobenzotrifluoride, a versatile building block in medicinal and materials chemistry. This technical guide will address the conspicuous absence of data on the target compound and, in its place, provide an in-depth analysis of the readily available information on its well-documented isomer, clarifying the critical distinctions in their reactivity and synthetic utility.

2-(Bromomethyl)-5-nitrobenzotrifluoride: A Ghost in the Scientific Literature

Despite comprehensive searches across multiple databases, including patent literature and chemical supplier catalogs, specific applications, synthetic protocols, and mechanistic studies for 2-(bromomethyl)-5-nitrobenzotrifluoride remain elusive. This scarcity of information suggests that this compound may be a highly specialized or less commonly utilized reagent in mainstream chemical research and development. It is also possible that it is referred to by a less common name or is an intermediate that is synthesized and used in situ without isolation and extensive characterization.

The key structural difference lies in the position of the bromine atom. In the requested compound, the bromine is part of a bromomethyl group (-CH₂Br), making it a benzylic halide. This functionality imparts a distinct reactivity profile, primarily as an electrophile in nucleophilic substitution reactions. In contrast, the widely documented 2-bromo-5-nitrobenzotrifluoride features a bromine atom directly attached to the aromatic ring, defining it as an aryl halide. This structural variance dictates its participation in a different set of chemical transformations, most notably cross-coupling reactions.

The Versatile Chemistry of 2-Bromo-5-nitrobenzotrifluoride: A Tale of Two Reactive Centers

The readily available literature provides a wealth of information on 2-bromo-5-nitrobenzotrifluoride (CAS No. 367-67-9), highlighting its significance as a strategic intermediate.[1] Its utility stems from the presence of three key functional groups on the benzene ring: a bromine atom, a nitro group, and a trifluoromethyl group. This arrangement offers two primary reactive sites for synthetic chemists to exploit: the bromo and nitro groups.

The Trifluoromethyl Group: A Key to Enhanced Pharmaceutical Properties

The trifluoromethyl (-CF₃) group is a crucial feature of this molecule. Its incorporation into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of the -CF₃ group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Therefore, 2-bromo-5-nitrobenzotrifluoride serves as a valuable building block for introducing this important moiety into new pharmaceutical entities.

Reactions at the Bromine Center: Building Molecular Complexity

The bromine atom on the aromatic ring of 2-bromo-5-nitrobenzotrifluoride is a versatile handle for constructing more complex molecular architectures. As a typical aryl halide, it readily participates in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Common transformations involving the bromo group include:

-

Suzuki Coupling: Reaction with boronic acids or their derivatives to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

These reactions provide a powerful toolkit for researchers to elaborate the core structure of 2-bromo-5-nitrobenzotrifluoride, leading to a diverse array of potential drug candidates and functional materials.

The Nitro Group: A Gateway to Further Functionalization

The nitro (-NO₂) group offers another avenue for synthetic diversification. Its most common and valuable transformation is its reduction to an amino (-NH₂) group. This is typically achieved through catalytic hydrogenation or by using reducing agents like tin or iron in an acidic medium.

The resulting aniline derivative can then undergo a wide range of subsequent reactions, including:

-

Acylation to form amides.

-

Alkylation to form secondary or tertiary amines.

-

Diazotization to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -X).

This dual functionality of 2-bromo-5-nitrobenzotrifluoride, with a reactive bromine atom and a reducible nitro group, makes it an exceptionally valuable and versatile intermediate in the synthesis of complex organic molecules.

Synthesis of 2-Bromo-5-nitrobenzotrifluoride

The synthesis of 2-bromo-5-nitrobenzotrifluoride is typically achieved through the nitration of a suitable precursor. One common method involves the nitration of 2-bromobenzotrifluoride using a mixture of concentrated sulfuric acid and fuming nitric acid. This electrophilic aromatic substitution reaction introduces the nitro group onto the benzene ring.

Another patented method describes the synthesis starting from 2-chloro-5-nitrobenzotrifluoride, which undergoes an aminolysis reaction to form 2-amino-5-nitrobenzotrifluoride. This intermediate is then subjected to a low-temperature bromination reaction to yield the final product.[3]

Potential Applications in Agrochemicals

Beyond pharmaceuticals, intermediates like 5-bromo-2-nitrobenzotrifluoride, a close structural relative, find applications in the synthesis of agrochemicals. The trifluoromethyl group is also a common feature in modern pesticides, suggesting that derivatives of 2-bromo-5-nitrobenzotrifluoride could also have potential in this area.

Conclusion: A Call for Clarity in Chemical Nomenclature

The investigation into the applications of 2-(bromomethyl)-5-nitrobenzotrifluoride underscores the critical importance of precise chemical nomenclature. While the intended compound of interest remains largely undocumented, its isomer, 2-bromo-5-nitrobenzotrifluoride, stands out as a cornerstone intermediate in contemporary chemical synthesis. Its unique combination of a trifluoromethyl group, a reactive bromine atom, and a versatile nitro group provides a powerful platform for the development of novel pharmaceuticals and functional materials. Future research and more precise documentation may yet shed light on the synthetic utility of the elusive 2-(bromomethyl)-5-nitrobenzotrifluoride. Until then, the scientific community will continue to leverage the well-established chemistry of its readily available and highly valuable isomer.

References

An In-depth Technical Guide to the Safe Handling of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

Introduction: 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 694499-22-4) is a complex organic intermediate increasingly utilized by researchers in the synthesis of novel pharmaceutical compounds and advanced materials.[1][2][3] Its molecular structure, featuring a reactive bromomethyl group, an electron-withdrawing nitro group, and a trifluoromethyl group, makes it a valuable building block. However, these same functional groups contribute to its significant hazardous properties. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses necessary for the safe utilization of this compound in a laboratory setting, grounded in established safety data and best practices.

Section 1: Hazard Identification and Analysis

A thorough understanding of the inherent hazards is the foundation of safe chemical handling. This compound is classified as a hazardous substance, and all personnel must be familiar with its GHS classification before commencing any work.

| GHS Classification | Details |

| Pictogram(s) | |

| Signal Word | Danger [4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[4][5][6] H335: May cause respiratory irritation.[4][6] |

| Precautionary Statements | Prevention: P260, P261, P264, P271, P280[4] Response: P301+P330+P331, P304+P340, P305+P351+P338, P316, P363[4] Storage: P403+P233, P405[4] Disposal: P501[4] |

Expert Analysis of Hazards: The primary danger of this compound is its high reactivity, characteristic of benzylic bromides. The "H314: Causes severe skin burns and eye damage" classification is of utmost concern.[4] This is not merely an irritation; the compound can cause chemical burns and irreversible tissue damage upon contact. This is due to its function as an alkylating agent, which can react with biological nucleophiles in the skin and eyes. Furthermore, as a lachrymator, even its vapors can cause intense tearing and irritation, underscoring the "H335: May cause respiratory irritation" warning.[4][7]

Section 2: Chemical and Physical Properties

Understanding the physical state and properties of the compound is critical for designing appropriate handling and storage protocols.

| Property | Value | Source |

| CAS Number | 694499-22-4 | [1][8] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [1][2] |

| Molecular Weight | 284.03 g/mol | [1][2] |

| Appearance | Yellow to dark yellow low melting solid | [2][8] |

| Boiling Point | ~276.2 °C (Predicted) | [2][8] |

| Density | ~1.728 g/cm³ (Predicted) | [2][8] |

| Recommended Storage | 2-8°C in a dry, well-ventilated area | [3][8] |

Section 3: Safe Handling and Engineering Controls

The principle of "As Low As Reasonably Achievable" (ALARA) must be applied to all exposures. This is achieved through a combination of robust engineering controls and stringent personal protective equipment (PPE) protocols.

Primary Engineering Controls

The first line of defense is to contain the chemical.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[9] This is non-negotiable and serves to contain dust and vapors, protecting the user from respiratory exposure.[9]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted safely.[9][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[5][7] Standard safety glasses are insufficient due to the risk of splashes and severe eye damage.

-

Skin Protection:

-

Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile) that have been inspected for integrity before use.[10] Double-gloving is recommended for extended operations.

-

Lab Coat/Apron: A flame-retardant, chemical-resistant lab coat or apron must be worn and kept fully fastened.

-

-

Respiratory Protection: If there is any risk of exceeding exposure limits or if engineering controls fail, a NIOSH/MSHA-approved respirator with a particulate filter should be used.[7][9]

Protocol for Weighing and Dissolving the Solid

-

Preparation: Don all required PPE (face shield, goggles, lab coat, double gloves) before entering the designated handling area. Ensure the chemical fume hood is operational.

-

Staging: Place a tared weigh boat, a spatula, the chemical container, and a vessel containing the desired solvent inside the fume hood.

-

Dispensing: Carefully open the chemical container inside the hood. Use the spatula to transfer the required amount of the yellow solid to the weigh boat. Avoid any actions that could generate dust.[9]

-

Transfer: Promptly add the weighed solid to the solvent vessel.

-

Sealing: Immediately and tightly close the primary chemical container.

-

Decontamination: Wipe the spatula and any affected surfaces within the fume hood with a suitable decontaminating solvent. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

-

Post-Handling: Remove PPE in the correct order to avoid cross-contamination and wash hands and arms thoroughly with soap and water.[4]

Section 4: Storage and Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

-

Conditions: Store in a refrigerator at 2-8°C.[3][8] The storage location must be a dry, cool, and well-ventilated area designated for hazardous chemicals.[4][10]

-

Container: The container must be kept tightly closed to prevent exposure to moisture and air.[4]

-

Security: The substance should be stored in a locked cabinet or area to restrict access to authorized personnel only.[4][7]

-

Incompatible Materials: Avoid storage near strong oxidizing agents and strong bases, as these can cause vigorous or explosive reactions.[11]

Section 5: Emergency Procedures - A Self-Validating System

Immediate and correct response to an exposure or spill is critical. Personnel must be trained on these procedures before handling the compound.

In Case of Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[4] Seek immediate and urgent medical attention.[4][9]

-

Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[9]

-

Inhalation: Move the affected person to fresh air at once.[4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[9][10] Seek immediate medical attention.[4]

-

Ingestion: Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[4][9] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[4]

Spill Response

-

Evacuate: Alert others and evacuate all non-essential personnel from the immediate area.[10]

-